molecular formula C14H15ClF3NO3S B8401699 4-{[1-(Trifluoroacetyl)-4-piperidinyl]methyl}benzenesulfonylchloride

4-{[1-(Trifluoroacetyl)-4-piperidinyl]methyl}benzenesulfonylchloride

Cat. No.: B8401699
M. Wt: 369.8 g/mol
InChI Key: XGVZBBSVJFACHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(Trifluoroacetyl)-4-piperidinyl]methyl}benzenesulfonylchloride is a useful research compound. Its molecular formula is C14H15ClF3NO3S and its molecular weight is 369.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H15ClF3NO3S

Molecular Weight

369.8 g/mol

IUPAC Name

4-[[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]methyl]benzenesulfonyl chloride

InChI

InChI=1S/C14H15ClF3NO3S/c15-23(21,22)12-3-1-10(2-4-12)9-11-5-7-19(8-6-11)13(20)14(16,17)18/h1-4,11H,5-9H2

InChI Key

XGVZBBSVJFACHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-(trifluoroacetyl)-4-benzylpiperidine (29.2 g, 108 mmol) and dichloromethane (10 ml) was added dropwise to chlorosulfonic acid (36 ml, 539 mmol) over period of 1 h at −10° C. The mixture was stirred at 0° C. for 1 h and then at room temperature for 1 h. The whole was poured into ice-water (500 ml). The mixture was extracted with dichloromethane (200 ml×2). The extracts were washed with 5% aqueous sodium bicarbonate (500 ml), saturated sodium chloride solution (500 ml) successively. The organic layer was dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by flash column chromatography (silica gel 100 g, ethyl acetate/hexane=1/20 to 1/5) to obtain the title compound (16.5 g, 41%) as a colorless crystalline powder.
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
41%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To the mixture of 1-(trifluoroacetyl)-4-benzylpiperidine (29.2 g, 108 mmol) and methylene chloride (10 ml) was dropwise added chlorosulfonic acid (36 ml, 539 mmol) at −10° C. for an hour. The mixture was stirred at 0° C. for an hour and then stirred at room temperature for an hour. The reaction mixture was poured into ice-cooled water (500 ml) and extracted with methylene chloride (200 ml×2). The extract was washed with an aqueous solution of 5% sodium bicarbonate (500 ml) and saturated brine (500 ml) successively. The organic phase was dried over magnesium sulfate (anhydrous), then concentrated under reduced pressure. The residue was purified by flash column chromatography (silica gel 100 g, ethyl acetate/hexane=1/20→1/5) to give the title compound as a colorless powdery crystal (16.5 g, 41%).
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
41%

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